molecular formula C10H8F3N B1424958 1-Methyl-5-(trifluoromethyl)-1H-indole CAS No. 1264670-41-8

1-Methyl-5-(trifluoromethyl)-1H-indole

Cat. No.: B1424958
CAS No.: 1264670-41-8
M. Wt: 199.17 g/mol
InChI Key: CMCZBIBSSAIRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-(trifluoromethyl)-1H-indole is an organic compound characterized by the presence of a trifluoromethyl group attached to the indole ring

Preparation Methods

The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-indole typically involves several steps. One common method includes the reaction of 1-methylindole with trifluoromethylating agents under specific conditions. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-Methyl-5-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Methyl-5-(trifluoromethyl)-1H-indole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

1-Methyl-5-(trifluoromethyl)-1H-indole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N/c1-14-5-4-7-6-8(10(11,12)13)2-3-9(7)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCZBIBSSAIRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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